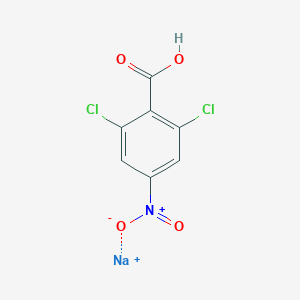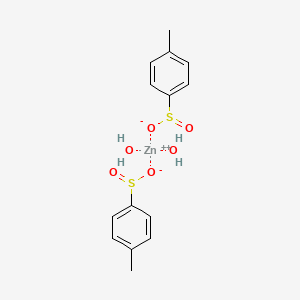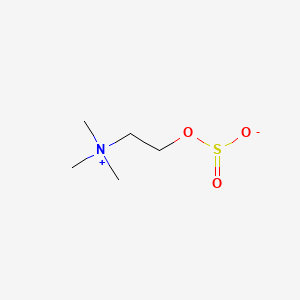
Ethanaminium, N,N,N-trimethyl-2-(sulfinooxy)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2-(sulfinatooxy)ethyl]ammonium: is a chemical compound with the molecular formula C5H13NO3S and a molecular weight of 167.228 g/mol It is known for its unique structure, which includes a sulfinatooxy group attached to an ethyl chain, further bonded to a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl[2-(sulfinatooxy)ethyl]ammonium typically involves the reaction of trimethylamine with an appropriate sulfinatooxy precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of trimethyl[2-(sulfinatooxy)ethyl]ammonium may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl[2-(sulfinatooxy)ethyl]ammonium can undergo various chemical reactions, including:
Oxidation: The sulfinatooxy group can be oxidized to form sulfonates.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The ethyl chain can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired product, but typically involve nucleophiles or electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce simpler amines .
Aplicaciones Científicas De Investigación
Trimethyl[2-(sulfinatooxy)ethyl]ammonium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which trimethyl[2-(sulfinatooxy)ethyl]ammonium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfinatooxy group can participate in redox reactions, while the trimethylammonium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate biochemical pathways and influence cellular functions .
Comparación Con Compuestos Similares
- Trimethyl[2-(sulfonatooxy)ethyl]ammonium
- Trimethyl[2-(sulfatooxy)ethyl]ammonium
- Trimethyl[2-(phosphatooxy)ethyl]ammonium
Uniqueness: Trimethyl[2-(sulfinatooxy)ethyl]ammonium is unique due to its specific sulfinatooxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
32837-75-5 |
|---|---|
Fórmula molecular |
C5H13NO3S |
Peso molecular |
167.23 g/mol |
Nombre IUPAC |
2-(trimethylazaniumyl)ethyl sulfite |
InChI |
InChI=1S/C5H13NO3S/c1-6(2,3)4-5-9-10(7)8/h4-5H2,1-3H3 |
Clave InChI |
LHYMGTWTJKPBRQ-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCOS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



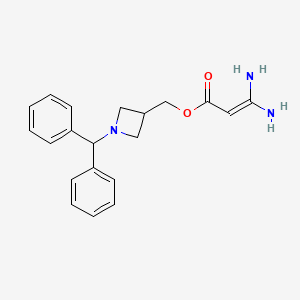
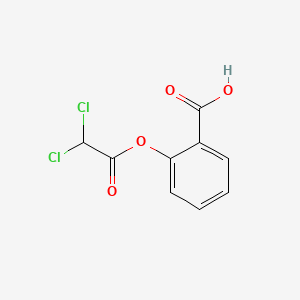
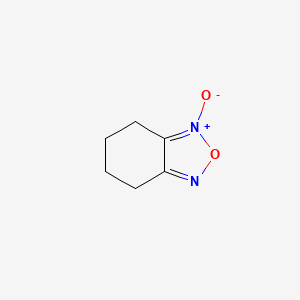
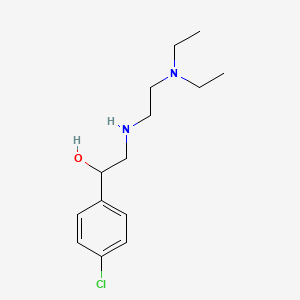
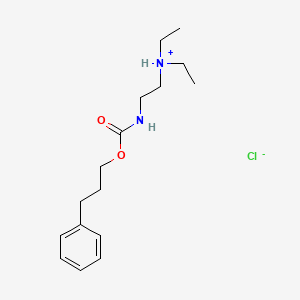
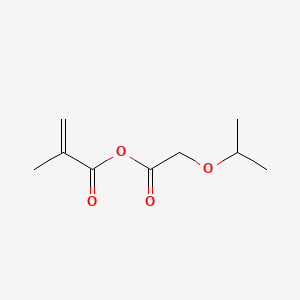
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
